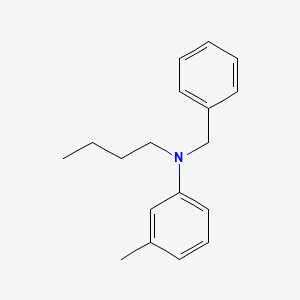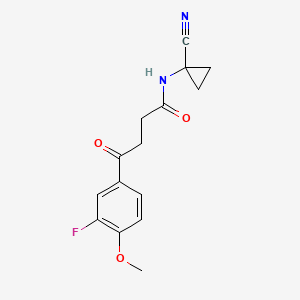
N-(3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent inhibitor of excitatory amino acid transporter 1 (EAAT1) and EAAT2. EAATs are responsible for the clearance of glutamate, the primary excitatory neurotransmitter in the brain. TFB-TBOA has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
科学的研究の応用
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in synthesizing biologically active compounds. The trifluoromethyl group in the compound can increase the lipophilicity and metabolic stability, making it a valuable moiety for drug development . The 2-oxopiperidin-1-yl group could be involved in key interactions with biological targets, enhancing the activity of the resulting compounds.
Pharmacological Applications
The piperidine nucleus is a common feature in many pharmaceuticals. It’s involved in a wide range of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . This compound could serve as a lead structure for developing new therapeutic agents.
Development of Anticancer Agents
Piperidine derivatives have shown promise in anticancer therapy. The structural features of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide may be optimized to interact with specific cancer targets, potentially leading to novel anticancer drugs .
Antimicrobial and Antifungal Research
The compound’s piperidine core is known to possess antimicrobial and antifungal properties. Research into this compound could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Neuropharmacology
In neuropharmacology, piperidine derivatives are explored for their potential effects on the central nervous system. This includes research into treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as psychiatric disorders .
Analgesic and Anti-inflammatory Applications
The compound’s structural similarity to known analgesic and anti-inflammatory agents suggests it could be developed into a new class of pain relievers or anti-inflammatory drugs, with potential applications in chronic pain management and inflammatory diseases .
Cardiovascular Research
Piperidine derivatives can play a role in cardiovascular research, particularly in the development of drugs to treat hypertension and other heart-related conditions. The compound’s unique structure could be key in creating more effective treatments .
Optimization of Pharmacokinetic Properties
The compound’s structure allows for modifications that could improve the pharmacokinetic properties of new drugs, such as oral bioavailability, metabolic stability, and selective tissue distribution .
作用機序
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is Factor Xa (fXa) . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide acts as a direct inhibitor of activated Factor Xa . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
The compound’s action on Factor Xa affects the coagulation cascade. Factor Xa, together with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The result of the compound’s action is the inhibition of the coagulation cascade, which can prevent the formation of blood clots . This makes it potentially useful in the prevention and treatment of various thromboembolic diseases .
特性
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-9-7-13(8-10-14)18(26)23-15-4-3-5-16(12-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKUZKUGHBUHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


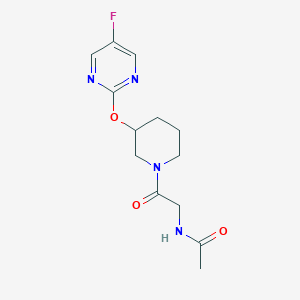
![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)
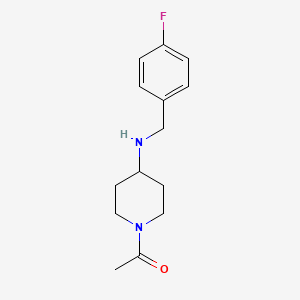
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2872601.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2872602.png)
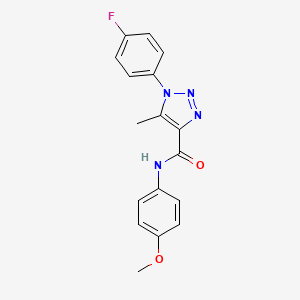
![4-oxo-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B2872606.png)

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)
